2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid
Overview
Description
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid is a complex organic compound with the molecular formula C21H21NO4S and a molecular weight of 383.46 g/mol . This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiomorpholine ring, and an acetic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring and the introduction of the Fmoc group. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring.
Introduction of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the thiomorpholine ring to form the acetic acid moiety.
Chemical Reactions Analysis
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the thiomorpholine ring and acetic acid moiety contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid can be compared with other similar compounds, such as:
Fmoc-Gly-Gly-OH: This compound also contains an Fmoc group and is used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative used in the synthesis of complex peptides.
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: A similar compound with an Fmoc group and an isobutyric acid moiety.
The uniqueness of this compound lies in its combination of the Fmoc group with the thiomorpholine ring, which imparts distinct chemical properties and reactivity.
Biological Activity
2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid is a complex organic compound featuring a thiomorpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 415.47 g/mol. The compound is characterized by the following structural features:
Property | Value |
---|---|
IUPAC Name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid |
CAS Number | 2349610-01-9 |
Purity | ≥95% |
Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during chemical reactions, while the thiomorpholine moiety may interact through various non-covalent forces, including hydrogen bonding and hydrophobic interactions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiomorpholine can inhibit bacterial growth, potentially making them suitable candidates for developing new antibiotics.
- Enzyme Inhibition : Some studies have shown that thiomorpholine-containing compounds can act as inhibitors of specific enzymes involved in metabolic pathways, which may be relevant for treating diseases associated with enzyme dysregulation.
- Anti-inflammatory Effects : Compounds featuring the thiomorpholine structure have been observed to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiomorpholine derivatives, it was found that compounds similar to the target molecule exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting potent antimicrobial activity.
Case Study 2: Enzyme Inhibition
Research conducted by Pendergrass et al. (2024) demonstrated that a related compound inhibited the secretion of virulence factors in pathogenic bacteria at concentrations as low as 50 µM. This inhibition was linked to downregulation of key regulatory proteins involved in bacterial pathogenicity.
Research Findings
Recent investigations into the biological activity of compounds related to this compound have yielded promising results:
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholin-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-20(24)11-14-13-27-10-9-22(14)21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSIZZDXLAUPQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521047-51-7 | |
Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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